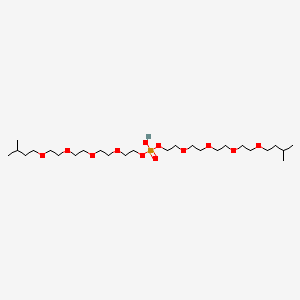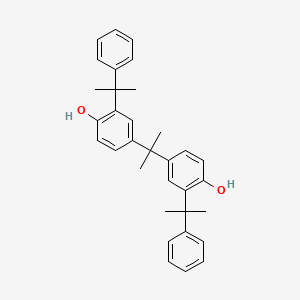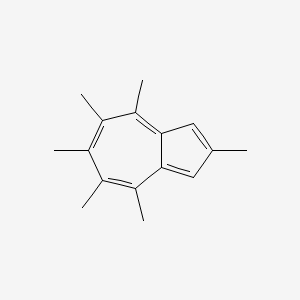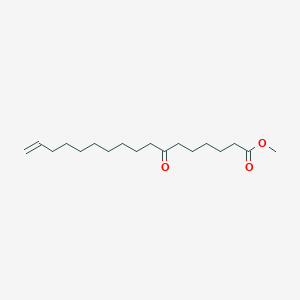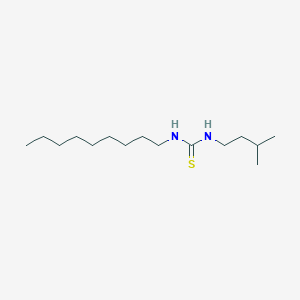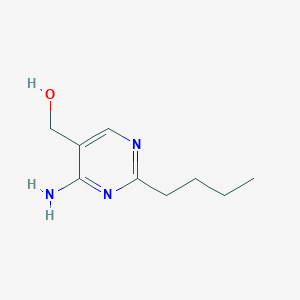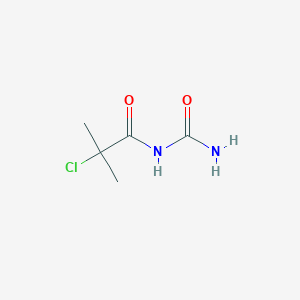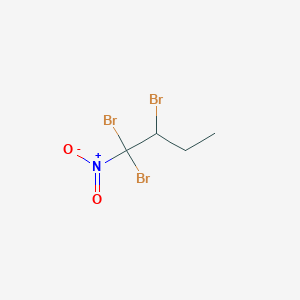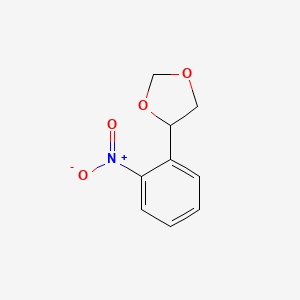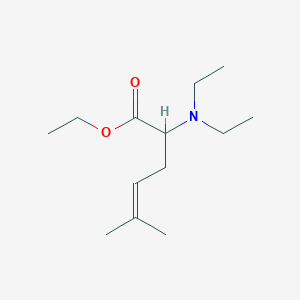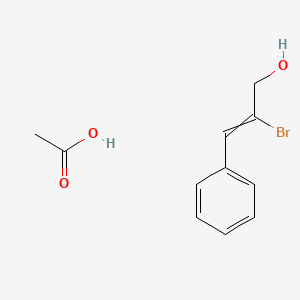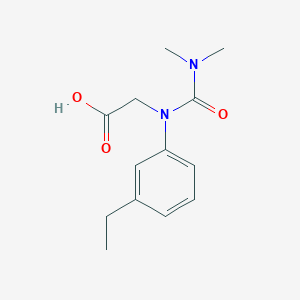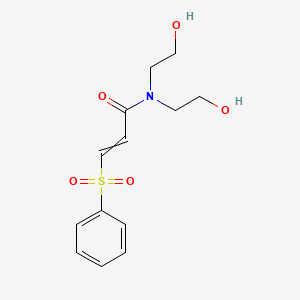
3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide is a chemical compound with a complex structure that includes a benzenesulfonyl group and two hydroxyethyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
- N-(2-hydroxyethyl)prop-2-enamide
Uniqueness
3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
63068-68-8 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO5S/c15-9-7-14(8-10-16)13(17)6-11-20(18,19)12-4-2-1-3-5-12/h1-6,11,15-16H,7-10H2 |
InChI Key |
IHIDEHHDTMVYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



